Withacoagulin

Description

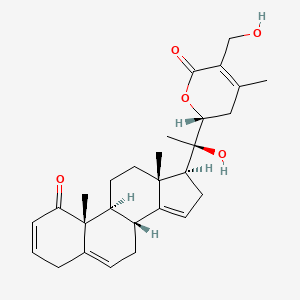

Structure

2D Structure

3D Structure

Properties

CAS No. |

601479-14-5 |

|---|---|

Molecular Formula |

C28H36O5 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-[(8R,9S,10R,13R,17S)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H36O5/c1-16-14-24(33-25(31)19(16)15-29)28(4,32)22-11-10-20-18-9-8-17-6-5-7-23(30)27(17,3)21(18)12-13-26(20,22)2/h5,7-8,10,18,21-22,24,29,32H,6,9,11-15H2,1-4H3/t18-,21-,22-,24+,26-,27-,28+/m0/s1 |

InChI Key |

ZKTNOURYQAESEW-ZOKBQHMGSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)CO |

Origin of Product |

United States |

Natural Occurrence and Biological Source

Distribution and Cultivation of Withania coagulans (Stocks) Dunal

Withania coagulans is a rigid, small shrub that typically grows to a height of 60–120 cm. cabidigitallibrary.org It is native to the tropical and temperate regions of Asia. ijprajournal.commdpi.com Its geographical distribution extends from the Mediterranean region and North Africa to South Asia. nih.govresearchgate.net The plant is commonly found in countries such as Afghanistan, Pakistan, Iran, and on the Indian subcontinent, particularly in the northwest region of India and Nepal. phcogrev.commdpi.com

The plant thrives in arid climates and is considered drought-resistant, growing in areas with an average annual rainfall as low as 150 mm. cabidigitallibrary.org Ecological studies in regions like Sistan and Baluchestan province in Iran show that it predominantly grows at altitudes between 1200 and 1400 meters above sea level. cabidigitallibrary.org It is often found in valleys, along roadsides, and in the beds of seasonal rivers, preferring sandy loam soils with a pH ranging from 7.5 to 7.8. cabidigitallibrary.org

Despite its medicinal importance, the commercial cultivation of Withania coagulans is not well-established. mdpi.com Several factors limit its widespread cultivation, including its polygamous (having male, female, and bisexual flowers on the same or different plants), dioecious nature, extended ripening period, and issues with seed viability and germination. cabidigitallibrary.orgmdpi.com Over-exploitation of wild stocks for medicinal use has led to the species being considered endangered, highlighting the need for conservation and sustainable cultivation practices. mdpi.com

Distribution of Withacoagulin within Withania coagulans Plant Parts

Withanolides, the class of compounds to which this compound belongs, are distributed throughout the Withania coagulans plant. Studies have successfully isolated these compounds from the aerial parts (leaves and stems), roots, and berries. mdpi.comresearchgate.net The concentration and specific types of withanolides can vary between different plant organs. researchgate.net For instance, while withanolides are found in leaves and roots at concentrations of 0.001% to 0.5% of the dry weight, the leaves generally contain the highest total withanolide content, followed by the fruits, stems, and roots. nih.govmdpi.comresearchgate.net

Specifically, this compound and its related compounds have been identified in various parts of the plant. Research has confirmed the presence of Withacoagin in the roots. researchgate.net A study isolating six new compounds, named Withacoagulins A-F, extracted them from the aerial parts of the plant. ijprajournal.com Another expanded survey identified this compound, alongside this compound E, G, H, and I, as being most abundant in the fruits, leaves, and roots. researchgate.net

Table 1: Distribution of Selected Withanolides in Withania coagulans

| Compound | Plant Part(s) Where Found | Reference(s) |

|---|---|---|

| Withacoagin | Roots | researchgate.net |

| Withacoagulins A-F | Aerial Parts | ijprajournal.com |

| This compound G | Fruits, Leaves, Roots | researchgate.net |

| This compound H | Fruits, Leaves, Roots | researchgate.net |

| This compound I | Fruits, Leaves, Roots | researchgate.net |

| This compound E | Fruits, Leaves, Roots | researchgate.net |

| Withaferin A | Fruits, Roots | researchgate.netsapub.org |

Ethnobotanical Context of Withania coagulans Utilization

Withania coagulans holds a significant place in traditional medicine systems, particularly in Ayurveda. nih.govresearchgate.net It is commonly known as 'Paneer Doda' or 'Indian Cheesemaker' because its berries possess enzymes that can coagulate milk. nih.govresearchgate.net This property is one of its most well-known traditional applications.

Virtually every part of the plant is utilized for its perceived therapeutic benefits. mdpi.com The ethnobotanical uses provide a context for the scientific investigation into its phytochemicals, including this compound. The fruits are traditionally used for a wide range of conditions, including chronic liver problems, dyspepsia, and diabetes. cabidigitallibrary.orginterscience.org.uk The twigs are used for dental hygiene, and smoke from the burning plant is inhaled to alleviate toothaches. nih.govcabidigitallibrary.org

The plant as a whole is used in folk medicine for treating nervous exhaustion, insomnia, and wasting diseases. researchgate.net The traditional use of the plant for managing diabetes is particularly widespread. researchgate.netijnrd.org These extensive ethnobotanical applications have spurred research into the plant's active compounds to validate their pharmacological properties. ijnrd.org

Table 2: Ethnobotanical Uses of Withania coagulans Plant Parts

| Plant Part | Traditional Use | Reference(s) |

|---|---|---|

| Fruits (Berries) | Milk coagulation, sedative, diuretic, treatment of chronic liver problems, asthma, dyspepsia, diabetes. | nih.govcabidigitallibrary.orgresearchgate.netsapub.org |

| Seeds | Treatment for lumbago, ophthalmia, and inflammation. | nih.govcabidigitallibrary.org |

| Flowers | Used in the treatment of diabetes. | cabidigitallibrary.org |

| Twigs | Cleaning teeth, treating toothaches. | nih.govcabidigitallibrary.org |

| Roots | Used as an immunosuppressant. | cabidigitallibrary.org |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrix

The initial and critical step in obtaining withacoagulin is its extraction from various parts of the Withania coagulans plant, most notably the fruits and aerial parts. researchgate.netresearchgate.net The choice of extraction technique and solvent system is paramount in maximizing the yield and purity of the crude extract before further purification.

Solvent-based extraction is the primary method for isolating this compound and other withanolides. This process relies on the principle of dissolving the target compounds in a suitable solvent or a series of solvents with varying polarities.

Research has demonstrated specific solvent systems for the successful extraction of this compound. One method involves macerating shade-dried and crushed fruits of Withania coagulans in a 1:1 mixture of chloroform and ethanol (B145695). researchgate.net Following this initial extraction, the resulting crude extract is further fractionated using a solvent-solvent extraction procedure, typically involving n-hexane and ethyl acetate (B1210297) to separate compounds based on their polarity. researchgate.net

A more comprehensive approach for the whole plant involves an initial maceration in methanol. nih.gov The obtained extract is then suspended in water and sequentially partitioned with a series of organic solvents. This process typically starts with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents, followed by solvents of increasing polarity such as chloroform and n-butanol. nih.gov This systematic fractionation helps to simplify the complex plant extract, concentrating withanolides into specific fractions. nih.govnih.gov For instance, one study subjected a chloroform fraction to further separation, which ultimately led to the isolation of several withanolides. nih.gov

| Plant Part | Initial Extraction Solvent(s) | Fractionation/Partitioning Solvents | Reference |

|---|---|---|---|

| Fruits | Chloroform / Ethanol (1:1) | n-Hexane, Ethyl Acetate | researchgate.net |

| Whole Plant | Methanol | Hexane, Chloroform, n-Butanol | nih.gov |

| Whole Plant | Methanol / n-Hexane (various ratios) | Not applicable (direct fractionation) | nih.gov |

To maximize the efficiency of solvent-based extraction, several parameters must be optimized. While specific optimization studies exclusively for this compound are not detailed, the general principles for extracting phytochemicals from plant matrices are applicable. researchgate.netmdpi.com These parameters influence the yield and purity of the target compound by affecting solvent penetration, mass transfer, and the stability of the compound.

Key parameters for optimization include the solvent-to-solid ratio, extraction temperature, duration of extraction, and pH of the medium. researchgate.net Modern techniques such as ultrasound-assisted solvent extraction (UASE) and microwave-assisted solvent extraction (MASE) can also be employed to enhance efficiency. For example, ultrasound waves can disrupt plant cell walls, facilitating the release of compounds and improving mass transport of the solvent into the plant cells. The optimization of these variables is crucial for developing a reproducible and efficient extraction protocol for this compound.

| Parameter | Description | Significance |

|---|---|---|

| Solvent Composition | Type of solvent and its concentration (e.g., 60% ethanol). | Impacts the solubility and selective extraction of the target compound. researchgate.net |

| Temperature | The temperature at which extraction is performed (e.g., 40-60 °C). | Affects solvent viscosity and mass transfer rates; higher temperatures can risk thermal degradation. researchgate.net |

| Extraction Time | The duration of contact between the plant matrix and the solvent (e.g., 1-3 hours). | Longer times may increase yield but can also lead to the extraction of undesirable compounds. researchgate.net |

| Solvent-to-Solid Ratio | The ratio of the volume of solvent to the mass of the plant material (e.g., 50:1). | Ensures complete wetting of the plant material and influences the concentration gradient. researchgate.net |

| pH | The acidity or alkalinity of the extraction medium. | Can affect the stability and solubility of the target compound. researchgate.net |

Chromatographic Separation Strategies

Following initial extraction and fractionation, the enriched extracts containing this compound undergo various chromatographic techniques for purification and isolation. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of withanolides from semi-purified fractions. researchgate.netwaters.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. nih.gov In one study, fractions obtained from column chromatography were further purified by RP-HPLC to yield pure withanolide compounds. nih.gov This technique is essential for separating structurally similar withanolides, allowing for the isolation of specific compounds like this compound. The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often run in a gradient to achieve optimal separation. waters.comresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. nih.gov This technique is particularly valuable for the quantitative analysis of withanolides in complex extracts. researchgate.netresearchgate.net In studies of Withania coagulans, UHPLC coupled with mass spectrometry (MS) has been used to determine the levels of various withanolides in extracts. researchgate.net Notably, purified this compound has been used as a retention time standard in such LC-MS analyses, confirming the utility of UHPLC for its specific detection and quantification. researchgate.net The method's high sensitivity allows for the detection of compounds at very low concentrations. researchgate.net

| Parameter | Specification | Reference |

|---|---|---|

| System | Agilent 1260 liquid chromatograph | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Mobile Phase A | 0.1% formic acid in MiliQ water | researchgate.net |

| Mobile Phase B | 0.1% formic acid in acetonitrile | researchgate.net |

| Gradient Elution | Varied percentage of Mobile Phase B over the run time (e.g., starting at 40% B, increasing to 95% B) | researchgate.net |

Bioassay-directed fractionation is a powerful strategy used to target and isolate compounds with specific biological activities from a crude natural extract. plos.orgwisdomlib.org This approach involves a feedback loop where fractions from chromatographic separation are tested in a relevant biological assay. The most active fractions are then selected for further separation, guiding the purification process toward the isolation of the active principle(s). nih.gov

This methodology has been instrumental in the discovery of new this compound derivatives. In one significant study, the crude extract of Withania coagulans was subjected to bioassay-directed isolation using assays for cancer chemopreventive mechanisms. researchgate.net This process led directly to the isolation and characterization of three new steroidal lactones, which were named this compound G, this compound H, and this compound I. researchgate.net The active compounds were found to inhibit nitric oxide production in murine macrophage cells. researchgate.net This demonstrates how the integration of biological testing with chemical separation is a highly effective method for discovering novel, biologically active forms of this compound.

Advanced Purification Protocols

Following initial extraction and preliminary chromatographic separations, advanced purification techniques are employed to achieve the high level of purity required for spectroscopic analysis and bioassays. These methods leverage the specific physicochemical properties of this compound to separate it from closely related withanolides and other impurities.

Recrystallization and Precipitation

Recrystallization is a fundamental technique for the purification of crystalline solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. For withanolides like this compound, the selection of an appropriate solvent is paramount for successful recrystallization.

Research Findings:

While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general methodologies for withanolides provide a strong basis for its purification. The process typically involves dissolving the semi-purified this compound fraction in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Commonly used solvents for the recrystallization of withanolides include methanol, ethanol, and mixtures of chloroform and methanol. The choice of solvent is critical and is often determined empirically to find a system that provides good crystal yield and high purity.

Precipitation is another technique employed to selectively isolate withanolides from a solution. This can be achieved by altering the solvent composition to decrease the solubility of the target compound. For instance, adding a non-polar solvent to a polar solution containing the dissolved extract can induce the precipitation of more polar compounds like withanolides.

Table 1: Common Solvents for Withanolide Recrystallization

| Solvent/Solvent System | Rationale for Use | Typical Application |

|---|---|---|

| Methanol | Good solubility for withanolides at elevated temperatures, with decreased solubility upon cooling. | Final purification step to obtain high-purity crystals. |

| Ethanol | Similar properties to methanol, often used as an alternative. | Recrystallization of semi-purified fractions. |

| Chloroform-Methanol Mixtures | Offers a tunable polarity to effectively dissolve and then crystallize withanolides with varying polarities. | Purification of complex mixtures of withanolides. |

Counter-Current Chromatography

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.net This method is particularly well-suited for the separation of natural products like withanolides. researchgate.net The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases.

Research Findings:

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated form of CCC that utilizes a strong centrifugal force to retain the stationary phase while the mobile phase is pumped through the column. This technique offers high resolution and sample loading capacity, making it an effective tool for the preparative isolation of withanolides.

The selection of a suitable two-phase solvent system is the most critical parameter for a successful CCC separation. The ideal solvent system should provide an optimal partition coefficient (K) for the target compound, typically between 0.5 and 2.0, and a good separation factor (α) between the target compound and its impurities.

For the separation of steroidal lactones like withanolides, solvent systems composed of hexane, ethyl acetate, methanol, and water in various ratios are commonly employed. The polarity of the solvent system can be finely tuned by adjusting the volumetric ratios of these solvents to achieve the desired separation.

Table 2: Exemplary Two-Phase Solvent Systems for CCC of Withanolides

| Solvent System Composition (v/v/v/v) | Typical Application in Withanolide Separation | Mode of Operation |

|---|---|---|

| n-Hexane/Ethyl Acetate/Methanol/Water | Separation of withanolides with a broad range of polarities. | Head-to-tail or tail-to-head elution depending on the partition coefficient of the target compound. |

| Chloroform/Methanol/Water | Effective for the separation of more polar withanolides. | Typically used in normal-phase mode where the aqueous layer is the stationary phase. |

The successful application of these advanced purification protocols is instrumental in obtaining this compound of high purity, which is a prerequisite for its accurate chemical characterization and the investigation of its biological activities.

Structural Elucidation and Stereochemistry

Spectroscopic Characterization Techniques

The structural determination of Withacoagulin relies on a suite of spectroscopic techniques. Each method provides unique pieces of information about the molecule's functional groups, connectivity, and spatial arrangement. The collective data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) analysis are essential for a complete structural assignment. nih.govnih.gov

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a natural product like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides information about the chemical environment of individual protons and carbon atoms, respectively. The number of signals, their chemical shifts (δ), integration (for ¹H), and splitting patterns (multiplicity) reveal the types of atoms present (e.g., olefinic, aliphatic, oxygenated) and their immediate neighbors. researchgate.netsemanticscholar.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Key techniques used in the analysis of withanolides include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H), allowing for the tracing of spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons (C-H). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing essential information about the molecule's relative stereochemistry and conformation.

While the specific NMR data for this compound is not detailed in the available literature, the analysis of related withanolides relies on these techniques to assign every proton and carbon signal and to determine the relative configuration of stereocenters in the steroidal rings and the side chain. researchgate.net

Table 1: Key NMR Techniques in Withanolide Structure Elucidation

| Technique | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies olefinic, methine, methylene, and methyl protons; helps define local stereochemistry. |

| ¹³C NMR | Chemical shift of carbon atoms. | Determines the number and type of carbon atoms (e.g., C=O, C=C, C-O). |

| COSY | Reveals ³J(H,H) correlations. | Establishes proton-proton connectivity within the spin systems of the rings and side chain. |

| HSQC | Shows direct ¹J(C,H) correlations. | Assigns protons to their corresponding carbon atoms. |

| HMBC | Shows long-range ²⁻³J(C,H) correlations. | Connects different structural fragments and confirms the placement of functional groups. |

| NOESY | Identifies through-space proton proximities. | Provides crucial data for determining the relative stereochemistry and 3D conformation. |

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov For this compound, the molecular formula is established as C₂₈H₃₆O₅. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₆O₅ | nih.gov |

| Molecular Weight | 452.6 g/mol | nih.gov |

| Exact Mass | 452.25627424 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the parent ion. The fragmentation patterns of withanolides are often characteristic and provide structural clues. nih.gov Low-energy collision-induced dissociation (CID) analysis of the protonated molecule [M+H]⁺ typically reveals:

Multiple losses of water molecules (-18 Da) from the various hydroxyl groups on the steroidal skeleton. nih.govresearchgate.net

Cleavage and removal of the C-17 substituted lactone side chain, resulting in a major fragment ion corresponding to the steroidal core. nih.govresearchgate.net

The specific fragmentation pathways help to confirm the nature of the side chain and the presence and location of functional groups like hydroxyls on the core structure. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, highlighting the presence of chromophores. In withanolides like this compound, the primary chromophore is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. This system typically produces a characteristic absorption maximum (λmax). nih.govnih.gov For example, the closely related compound this compound G exhibits a UV absorption maximum at λmax 226 nm, which is characteristic of the 2-en-1-one functionality. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Withanolides

| Compound | Chromophore | λmax (nm) |

|---|

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum provides direct evidence for key structural features. In withanolides, characteristic absorption bands confirm the presence of hydroxyl groups, carbonyl groups of the lactone and ketone, and carbon-carbon double bonds. nih.gov For the related compound this compound G, distinct IR absorption bands have been observed. researchgate.net

Table 4: Representative IR Absorption Data for Withanolides

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | ~3402 | O-H Stretch |

| Lactone Carbonyl (C=O) | ~1720 | C=O Stretch |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for studying the stereochemistry of compounds. For withanolides, the stereochemistry at key centers, such as C-22 in the lactone ring, can often be determined by the sign of the Cotton effect in the CD spectrum. A positive Cotton effect observed around 245-255 nm is typically indicative of a 22R configuration, a common feature in this class of compounds. researchgate.netresearchgate.net The CD spectrum of this compound G, for instance, shows a strong positive Cotton effect at 245 nm, supporting the assignment of the 22R stereochemistry. researchgate.net

X-ray Diffraction for Absolute Stereochemistry Determination

While the combination of spectroscopic methods can build a complete picture of a molecule's relative stereochemistry, the definitive determination of its absolute configuration requires X-ray crystallography. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern can be analyzed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. mdpi.com

This analysis provides an unambiguous determination of the absolute stereochemistry of all chiral centers, confirming the assignments made by other techniques like NMR and CD. nih.gov While specific crystallographic data for this compound is not available in the surveyed literature, the structure of the closely related new compound, this compound G, was unequivocally confirmed by single-crystal X-ray diffraction methods. researchgate.net This highlights the critical role of X-ray crystallography as the gold standard for establishing the absolute structure of complex natural products.

Computational Chemistry Approaches for Structure Validation

In the structural elucidation of complex natural products like withanolides, computational chemistry has emerged as a powerful ancillary tool to traditional spectroscopic methods. These in silico techniques provide a theoretical framework to validate experimentally determined structures, predict stable conformations, and understand the molecule's electronic properties. For a compound such as this compound, computational approaches like Density Functional Theory (DFT) and molecular modeling are invaluable for confirming its intricate stereochemistry and three-dimensional architecture.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of natural product chemistry, DFT calculations are instrumental in predicting the most stable (lowest energy) conformation of a molecule. This is particularly useful for validating the complex stereochemistry of withanolides, which often possess multiple chiral centers.

The process involves creating a theoretical model of the proposed structure of this compound and then using DFT to calculate its energy and other electronic properties. By comparing the calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with the experimental data, chemists can gain a higher degree of confidence in the assigned structure.

Key parameters calculated using DFT for structural validation include:

Optimized Geometry: DFT calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule, providing a detailed 3D structure.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and correlated with the experimental spectra. A strong correlation between the calculated and observed shifts provides robust support for the proposed structure.

| DFT Parameter | Application in Structural Validation of this compound |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. |

| NMR Chemical Shifts | Theoretical values are compared with experimental data for validation. |

| Vibrational Frequencies | Correlated with IR and Raman spectra to confirm functional groups. |

Molecular Modeling and Energy Minimization

Molecular modeling encompasses a broader set of computational techniques used to represent and manipulate molecular structures. For a molecule like this compound, molecular modeling is employed to explore its conformational landscape and identify low-energy conformers.

Energy minimization is a crucial component of molecular modeling. nih.govacs.orgresearchgate.net This process involves adjusting the coordinates of the atoms in a molecule to find a configuration with the minimum potential energy. nih.govacs.orgresearchgate.net This is essential because the experimentally observed structure of a molecule is typically one of its most stable, low-energy conformations.

The general workflow for molecular modeling and energy minimization in the context of this compound's structure validation would be:

Initial Structure Generation: A 3D model of the proposed structure of this compound is built based on spectroscopic data.

Conformational Search: Various possible conformations of the molecule are generated by systematically rotating rotatable bonds.

Energy Minimization: Each conformation is subjected to energy minimization calculations using force fields (in molecular mechanics) or quantum mechanical methods to find its local energy minimum.

Global Minimum Identification: The energies of all the minimized conformations are compared to identify the global minimum energy conformation, which represents the most stable structure.

The resulting low-energy conformations can then be used for further analysis, such as comparing interatomic distances with those derived from Nuclear Overhauser Effect (NOE) NMR experiments to validate the relative stereochemistry.

| Molecular Modeling Step | Description |

| Initial Structure Generation | Building a 3D model from 2D spectroscopic data. |

| Conformational Search | Exploring different spatial arrangements of the molecule. |

| Energy Minimization | Finding the lowest energy (most stable) structure for each conformation. nih.govacs.orgresearchgate.net |

| Global Minimum Identification | Identifying the overall most stable conformation of the molecule. |

Withacoagulin Analogues and Structural Derivatives

Classification of Withanolides from Withania coagulans

Withanolides are chemically defined by their C-28 ergostane (B1235598) framework where C-22 and C-26 are oxidized to form a δ-lactone ring. mdpi.com From a structural standpoint, the withanolides derived from Withania coagulans can be broadly categorized based on the modifications of their carbocyclic skeleton and side chains. sapub.org A common classification system divides these compounds into several groups based on the oxidation and stereochemistry of the A and B rings of the steroid nucleus. sapub.org

Major structural groups of withanolides include: sapub.org

5β, 6β-epoxides: Characterized by an epoxy ring below the plane of the B-ring.

6α, 7α-epoxides: Featuring an epoxy ring above the plane between carbons 6 and 7.

5-enes: Containing a double bond between carbon 5 and carbon 6.

5α, 6α-epoxides: Possessing an epoxy ring above the plane of the B-ring.

Phenolic withanolides: Incorporating an aromatic ring in their structure.

Many withanolides from Withania coagulans are distinguished by a 14,20-epoxide bridge, a feature considered specific to this species. The significant structural diversity within this class of compounds provides a rich source for phytochemical investigation. researchgate.net

Isolation and Characterization of Specific Withacoagulin Analogues

The isolation of this compound analogues from Withania coagulans typically involves extraction of plant material (often the fruits or whole plant) with solvents like ethanol (B145695) or methanol, followed by systematic fractionation. researchgate.netnih.gov Purification is achieved through various chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC). researchgate.netnih.gov The structural elucidation of these pure compounds relies heavily on advanced spectroscopic methods.

Common Spectroscopic Techniques for Characterization:

1D-NMR (¹ H and ¹³ C): To determine the basic carbon-hydrogen framework.

2D-NMR (COSY, HSQC, HMBC): To establish connectivity and stereochemistry.

Mass Spectrometry (MS): To determine the molecular formula.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores. nih.govresearchgate.net

This compound G was isolated through bioassay-directed fractionation of Withania coagulans extracts. Its structure was determined by comprehensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. researchgate.net The precise stereochemistry of this compound G was confirmed through X-ray diffraction analysis. researchgate.net Research has shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells. researchgate.net

Table 1: Spectroscopic Data for this compound G

| Data Type | Key Features |

|---|---|

| Molecular Formula | C₂₈H₃₇O₅ |

| Mass Spectrometry | [M+1]⁺ at m/z 453.2624 |

| ¹H-NMR | Signals corresponding to methyl groups, olefinic protons, and oxygenated methines. |

| ¹³C-NMR | Resonances for carbonyl carbons, olefinic carbons, and carbons bearing hydroxyl groups. |

| Key Structural Feature | Steroidal lactone with specific hydroxylation and unsaturation patterns. |

Note: Detailed NMR chemical shifts are found in specialized scientific literature.

This compound H was co-isolated with this compound G from Withania coagulans. researchgate.net Its chemical structure was elucidated using a suite of spectroscopic techniques, establishing it as a distinct withanolide analogue. researchgate.netresearchgate.net Like its counterpart, this compound H demonstrated significant inhibitory effects on nitric oxide production and also inhibited tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) activation. researchgate.net

Table 2: Spectroscopic Data for this compound H

| Data Type | Key Features |

|---|---|

| Molecular Formula | C₂₈H₃₉O₆ |

| Mass Spectrometry | [M+1]⁺ at m/z 471.6041 |

| ¹H-NMR | Characteristic signals for the withanolide skeleton. |

| ¹³C-NMR | 28 distinct carbon signals consistent with the proposed structure. |

| Key Structural Feature | Differs from this compound G in its hydroxylation pattern. |

Note: Detailed NMR chemical shifts are found in specialized scientific literature.

Also isolated alongside Withacoagulins G and H, this compound I is another steroidal lactone from Withania coagulans. Its structure and absolute stereochemistry were determined through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, and circular dichroism (CD) analyses. researchgate.net It also exhibited inhibitory activity against nitric oxide production and TNF-α-induced NF-κB activation. researchgate.net

Table 3: Spectroscopic Data for this compound I

| Data Type | Key Features |

|---|---|

| Molecular Formula | Determined by HR-MS |

| Mass Spectrometry | Molecular ion peak consistent with a C₂₈ withanolide structure. |

| NMR Spectroscopy | Unique set of proton and carbon signals distinguishing it from other analogues. |

| Key Structural Feature | Specific stereochemistry and functional group arrangement on the ergostane skeleton. |

Note: Detailed NMR chemical shifts are found in specialized scientific literature.

A newer addition to this family, this compound J, was isolated and identified from Withania coagulans. Its molecular formula was established as C₂₈H₃₇O₅ via Fast-Atom Bombardment Mass Spectrometry (FAB-MS). researchgate.net The complete structure was elucidated using a combination of 1D and 2D NMR experiments (COSY, NOESY, HSQC, HMBC) along with IR and UV spectroscopy. researchgate.net

Table 4: Spectroscopic Data for this compound J

| Data Type | Key Features |

|---|---|

| Molecular Formula | C₂₈H₃₇O₅ |

| Mass Spectrometry | [M+1]⁺ at m/z 453.2624 |

| NMR Spectroscopy | Confirmed the presence of an epoxy ring. |

| Key Structural Feature | Epoxy ring-containing withanolide. |

Note: Detailed NMR chemical shifts are found in specialized scientific literature.

Beyond the "this compound" series, numerous other structurally similar withanolides have been isolated from Withania coagulans.

Coagulin C: This compound has been isolated and studied for its potential biological activities. nih.govijpsr.com

Coagulin L: Extracted from the fruits of the plant, Coagulin L has been a subject of phytochemical and pharmacological studies. researchgate.net Its isolation involves cold percolation with ethanol, followed by concentration and purification using column chromatography. researchgate.net The structure of Coagulin L has been confirmed by comparing its spectroscopic data with previously reported literature. researchgate.net

Another related compound, Coagulanolide , a new withanolide, was isolated from the fruits of Withania coagulans and its structure was elucidated by spectroscopic techniques. nih.gov

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound G |

| This compound H |

| This compound I |

| This compound J |

| Coagulin C |

| Coagulin L |

Comparative Structural Analysis of this compound and its Derivatives

This compound belongs to the withanolide class, a group of naturally occurring C28 steroids built upon an ergostane skeleton. researchgate.netsapub.org These molecules are characterized by a high degree of polyoxygenation, which allows for numerous structural modifications to both the steroidal framework and the side chain. researchgate.netnih.gov The structural diversity among this compound and its analogues is primarily dictated by variations in the oxidation pattern of the carbocyclic skeleton and the lactone side chain.

The fundamental structure of a withanolide features a C22 and C26 oxidized ergostane frame to form a six-membered lactone ring. researchgate.net Derivatives and analogues of this compound are distinguished by several key structural modifications:

Oxidation and Unsaturation in Rings A/B: A common point of variation is the arrangement of functional groups in the first two rings of the steroid nucleus. For instance, many bioactive withanolides, such as the well-studied Withaferin A, possess a 2-en-1-one system in the A-ring and a 5β,6β-epoxy group in the B-ring. In contrast, this compound is defined as (20R,22R)-5α,20-dihydroxy-1-oxowitha-2,6,24-trienolide, notably featuring a double bond at the C-6 position (Δ6), making it a less common Δ6-withanolide. researchgate.net

Epoxide Ring Placement: The presence and stereochemistry of an epoxide ring are significant classifiers for withanolides. Common variations include 5β, 6β-epoxides and 6α, 7α-epoxides. sapub.org For example, the compound (20S,22R)-6α,7α-epoxy-5α-hydroxy-1-oxowitha-2,24-dienolide, isolated alongside this compound, features a 6α,7α-epoxy configuration, differing from the Δ6 unsaturation seen in this compound itself. researchgate.net

Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the steroid core and side chain are critical distinguishing features. This compound has hydroxyl groups at the 5α and 20 positions. researchgate.net Other derivatives may feature hydroxylation at different sites, such as C-14, C-17, or C-27, leading to compounds like 3β,14α,2OαF,27-tetrahydroxy-1-oxo-20R,22R-witha-5,24-dienolide. researchgate.net

Side Chain Modifications: The lactone side chain can also undergo structural changes. While the core structure involves a δ-lactone, variations can occur. Furthermore, glycosylation, the attachment of sugar moieties, creates another class of derivatives known as withanolide glycosides. mdpi.com These sugar units can be attached at various positions, commonly at C-3 or C-27, which alters properties like water solubility.

The following table provides a comparative overview of the structural features of this compound and selected related withanolides.

| Compound Name | Core Skeleton Feature (Ring A/B) | Key Side Chain Features | Other Distinguishing Features |

|---|---|---|---|

| This compound | 2-en-1-one; 5α-hydroxy; Δ6 | 20-hydroxy; 24-en | Identified as a Δ6-withanolide. researchgate.net |

| Withaferin A | 2-en-1-one; 5β,6β-epoxy | 27-hydroxy; 24-en | One of the most studied withanolides. researchgate.net |

| (20S,22R)-6α,7α-epoxy-5α-hydroxy-1-oxowitha-2,24-dienolide | 2-en-1-one; 5α-hydroxy; 6α,7α-epoxy | No hydroxylation on side chain core | Stereochemistry at C-20 differs from many other withanolides. researchgate.net |

| Coagulin L | Features a D-aromatic ring system | Varies from standard lactone | Considered an important component of Withania coagulans. mdpi.com |

| Withanolide Glycosides | Varies (e.g., 5-ene, 5β,6β-epoxy) | Sugar moiety attached (e.g., at C-3 or C-27) | Glycosylation increases water solubility. mdpi.com |

Biosynthesis and Metabolic Engineering of Withanolides

Proposed Biosynthetic Pathways of Withanolides

Withanolides, including Withacoagulin, are complex C28 steroidal lactones derived from the isoprenoid pathway. nih.gov Their biosynthesis is a multi-step process involving enzymes from different cellular compartments and is believed to diverge from the sterol pathway at the level of 24-methylene cholesterol. nih.govnih.gov The carbon skeleton is assembled from isoprene (B109036) units, which are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. frontiersin.orgnih.gov

Mevalonate Pathway Precursors

The biosynthesis of withanolides is initiated through the universal terpenoid pathways. In plants, the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov Both pathways contribute to the pool of IPP and DMAPP required for withanolide formation. nih.govproquest.com

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org This is followed by the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step. nih.govfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. nih.gov

Enzymatic Steps and Intermediates

The C5 units of IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). researchgate.net Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637) (C30), a reaction catalyzed by squalene synthase (SQS). nih.gov Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the last common precursor for the biosynthesis of various triterpenoids, including sterols and withanolides. frontiersin.org

The cyclization of 2,3-oxidosqualene is a critical branch point. Cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for phytosterols (B1254722) in plants. nih.govfrontiersin.org It is hypothesized that the withanolide backbone is derived from cycloartenol through a series of modifications. nih.gov These modifications include hydroxylation, oxidation, epoxidation, and glycosylation, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), dehydrogenases, and glycosyltransferases. nih.govmit.edu These enzymatic reactions lead to the formation of the characteristic steroidal lactone structure of withanolides. nih.gov Recent research has identified specific CYPs, such as CYP87G1, CYP88C7, and CYP749B2, and a sulfotransferase that are involved in the formation of the withanolide A-ring and the lactone ring. mit.edubiorxiv.org

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of withanolides is a tightly regulated process, influenced by genetic and environmental factors. The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of regulatory proteins, including transcription factors. nih.gov Understanding this regulation is key to developing strategies for enhancing the production of specific withanolides like this compound.

Gene Identification and Expression Profiling (e.g., Multi-omics Approaches)

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has significantly advanced our understanding of withanolide biosynthesis. nih.govresearchgate.net These approaches allow for the large-scale identification of genes, proteins, and metabolites involved in the pathway. researchgate.net For instance, sequencing the genome of Withania somnifera has led to the discovery of biosynthetic gene clusters responsible for withanolide production. mit.edutwistbioscience.com These clusters contain genes for key enzymes like cytochrome P450s and dehydrogenases that are co-expressed and involved in the later steps of withanolide synthesis. mit.edu

Expression profiling studies have shown that the genes of the withanolide biosynthetic pathway are differentially expressed in various plant tissues and at different developmental stages. frontiersin.orgplos.org For example, a higher expression of key biosynthetic genes is often observed in leaves, which are a primary site of withanolide accumulation. plos.org

Transcriptomic and Metabolomic Analyses

Transcriptome analysis of Withania species has been instrumental in identifying candidate genes involved in withanolide biosynthesis. plos.orgnih.gov By comparing the transcriptomes of different tissues or plants under various conditions, researchers have identified numerous genes encoding enzymes such as HMGR, SQS, CAS, and various CYPs that are likely involved in the pathway. frontiersin.orgplos.org The expression of these genes often correlates with the accumulation of withanolides. frontiersin.org

Metabolomic studies, which involve the comprehensive analysis of all metabolites in a biological sample, have been used to identify and quantify the various withanolides and their precursors. nih.gov When combined with transcriptomic data, metabolomics can provide a more complete picture of the biosynthetic pathway and its regulation. nih.gov For example, such integrated analyses have helped to elucidate the roles of specific transcription factor families, such as WRKY, in regulating withanolide biosynthesis. nih.govnih.gov

Biotechnological Strategies for Enhanced Production

The increasing demand for withanolides for their potential pharmaceutical applications has driven the development of biotechnological strategies to enhance their production. bohrium.com These methods offer a more sustainable and controlled alternative to the extraction from field-grown plants. mdpi.com

One of the primary strategies is the use of plant tissue culture techniques, including cell suspension cultures and hairy root cultures. researchgate.netmdpi.com These in vitro systems allow for the production of withanolides in a controlled environment, independent of geographical and climatic conditions. nih.gov The productivity of these cultures can be further enhanced through various optimization strategies, such as elicitation (treatment with signaling molecules to induce defense responses and secondary metabolism) and precursor feeding (supplying the culture with biosynthetic precursors). nih.gov

In Vitro Culture Techniques (e.g., Cell Suspension, Hairy Root Culture)

In vitro culture techniques offer a promising alternative to conventional cultivation for the production of valuable secondary metabolites. These methods allow for the year-round production of compounds, independent of geographical and environmental constraints.

Cell Suspension Cultures

Cell suspension cultures are initiated from callus, which is a mass of undifferentiated plant cells. For Withania coagulans, friable callus can be induced from explants like leaves and internodal segments on a solid medium such as Murashige and Skoog (MS) medium supplemented with plant growth regulators. researchgate.net One study found that a combination of 2.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L 6-Benzylaminopurine (BAP) was effective for inducing friable callus from leaf explants. researchgate.netjmp.ir

These calli are then transferred to a liquid medium to establish a cell suspension culture. Research has demonstrated the production of withanolides in such systems. For instance, in a cell suspension culture of W. coagulans, the highest biomass accumulation was observed in the fourth week, yielding significant amounts of withaferin A and withanolide A. jmp.irmdpi.com

| Parameter | Value |

|---|---|

| Fresh Weight | 172 g/L |

| Dry Weight | 15 g/L |

| Withaferin A (WFA) | 0.08 µg/L |

| Withanolide A (WNA) | 21 µg/L |

Hairy Root Culture

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are another effective in vitro system for secondary metabolite production. nih.gov These cultures are known for their genetic stability and relatively high growth rates. mdpi.com In W. coagulans, hairy roots have been successfully induced from leaf explants. researchgate.netareeo.ac.ir

Studies have shown that hairy root cultures of W. coagulans can produce significant quantities of withanolides, sometimes even exceeding the levels found in the roots of field-grown plants. researchgate.net Two distinct morphologies of hairy roots have been observed: typical hairy roots with faster growth and callus-like roots with a higher capacity for withanolide production. mdpi.comresearchgate.net These cultures have been shown to produce withanolide A and withaferin A. researchgate.net

Elicitation Strategies in Plant Cell Cultures

Elicitation is a technique used to enhance the production of secondary metabolites by introducing biotic or abiotic stressors into the culture medium. These elicitors trigger defense responses in the plant cells, which can lead to an increased biosynthesis of desired compounds.

In cell suspension cultures of Withania coagulans, the use of elicitors has been shown to significantly boost the production of withanolides. A study investigating the effects of salicylic (B10762653) acid (an abiotic elicitor) and cellulase (B1617823) (a biotic elicitor) demonstrated a marked increase in the accumulation of withaferin A and withanolide A. researchgate.net The highest yields were observed after 72 hours of treatment with salicylic acid in leaf-derived cell extracts. researchgate.net

| Compound | Yield (µg/g DW) | Fold Increase vs. Control |

|---|---|---|

| Withaferin A | 14.46 | 3.08 |

| Withanolide A | 6.67 | 1.99 |

Genetic Transformation and Engineering Approaches (e.g., rol A Genes)

Genetic engineering offers a powerful tool for manipulating the biosynthetic pathways of withanolides to increase their production. This can be achieved by introducing specific genes that can upregulate the entire pathway or specific enzymatic steps.

Agrobacterium-mediated transformation is a common method used to introduce foreign genes into plant cells. In Withania coagulans, transformation with Agrobacterium tumefaciens carrying the rol A gene from Agrobacterium rhizogenes has been shown to enhance the production of withanolides. nih.gov A study demonstrated that transgenic shoot and callus lines of W. coagulans expressing the rol A gene exhibited a higher withanolide content compared to untransformed plants. nih.gov

Significantly, this genetic transformation not only increased the quantity of known withanolides but also led to the production of withanolides that were not detected in the untransformed control plants. Notably, this compound was detected in high amounts in a transformed callus line (T2), whereas it was absent in the control. nih.gov This finding highlights the potential of genetic engineering to not only enhance the yield of existing compounds but also to modulate the metabolic profile to produce specific, desired withanolides like this compound.

| Sample | This compound Detection |

|---|---|

| Untransformed Control | Not Detected |

| Transformed Callus Line (T2) with rol A gene | Present in high amounts |

Molecular Mechanisms of Action of Withacoagulin and Its Analogues

Cellular Pathway Modulation

Current research indicates that the biological activities of withanolides, including Withacoagulin and its analogues, stem from their ability to interact with and modulate various cellular signaling pathways. These interactions can lead to a range of physiological effects, from inducing programmed cell death in cancer cells to suppressing inflammatory responses.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. While detailed studies specifically on this compound's role in apoptosis are limited, research on related withanolides provides insights into the potential mechanisms. For instance, a methanolic extract of W. coagulans, which contains various withanolides, has been shown to possess apoptotic activity against human breast cancer cells.

The intrinsic pathway of apoptosis is often initiated by the disruption of the mitochondrial membrane potential. This event is a critical control point, leading to the release of pro-apoptotic factors from the mitochondria. While direct evidence detailing the effects of this compound on mitochondrial membrane potential is not extensively documented in the current scientific literature, the broader class of withanolides has been observed to induce mitochondrial depolarization in cancer cells. This suggests a potential, yet unconfirmed, mechanism for this compound.

Following the initiation of apoptosis, a cascade of cysteine-aspartic proteases, known as caspases, is activated. These enzymes are the primary executioners of the apoptotic process. Studies on withanolide glycosides have demonstrated the activation of key caspases. For example, treatment with certain withanolides has been shown to increase the protein expression levels of cleaved caspase-8, cleaved caspase-9, and cleaved caspase-3. This indicates the involvement of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of the executioner caspase-3. However, specific dose-response data and detailed kinetic studies for this compound's direct effect on caspase activation are yet to be fully elucidated.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Several analogues of this compound have been shown to inhibit this pathway. For instance, this compound H has been found to inhibit tumor necrosis factor-α (TNF-α)-induced NF-κB activation. Similarly, this compound G and H were identified as potent inhibitors of TNF-α-induced NF-κB activation, with IC50 values in the micromolar range. This inhibition is a key mechanism underlying the anti-inflammatory properties of these compounds.

The inhibition of the NF-κB pathway by this compound analogues directly impacts the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation. While direct studies on this compound's effect on specific cytokine production are not widely available, the inhibition of NF-κB, a key transcription factor for many pro-inflammatory cytokines, suggests a mechanism for their downregulation. Research on crude extracts of Withania coagulans has demonstrated anti-inflammatory effects, which are likely attributable, at least in part, to the modulation of cytokine production by its constituent withanolides.

Apoptosis Induction Pathways

Enzymatic Target Interactions of this compound and its Analogues

This compound, a steroidal lactone belonging to the withanolide class, demonstrates a range of interactions with various enzymatic targets. These interactions, primarily explored through in vitro and in silico studies, suggest potential modulatory effects on enzymes involved in carbohydrate metabolism, antioxidant defense, and cholesterol synthesis.

Inhibition of Carbohydrate Metabolism Enzymes (e.g., α-glucosidase, α-amylase)

Withanolides from Withania coagulans have been identified as inhibitors of key enzymes in carbohydrate digestion, such as α-glucosidase and α-amylase. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides; their inhibition can modulate postprandial blood glucose levels.

In silico evaluation of withanolides has explored their interaction with α-glucosidase. One study showed that this compound forms one hydrogen bond with the amino acid residue PRO94 of the enzyme, recording a docking score of -3.84. nih.gov While this specific interaction was noted, other withanolides showed stronger binding affinities in the same study. nih.gov

Research on extracts from Withania coagulans and other isolated withanolides provides broader context. An ethanolic extract of the plant demonstrated a concentration-dependent inhibition of α-glucosidase. nih.gov Similarly, a hexane (B92381) extract of W. coagulans fruit was found to effectively suppress α-glucosidase activity, showing an IC50 value of 0.013 mg/ml. mdpi.com In studies of specific analogues, Withanolide J and Withaperuvin C were identified as potent α-glucosidase inhibitors. nih.gov

Regarding α-amylase, another crucial digestive enzyme, extracts from W. coagulans have shown inhibitory effects. scialert.net A methanolic extract displayed moderate potential to inhibit α-amylase, with a reported IC50 value of 602.6±2.98 μg/ml. researchgate.net In silico analyses of other analogues, such as Epoxywithanolide-I, also suggest a strong inhibitory potential against α-amylase, with a calculated binding free energy of -11.9 kcal/mol. nih.gov

Table 1: In Silico Docking Interaction of this compound with α-Glucosidase

| Compound | Target Enzyme | Interacting Residue | Docking Score |

|---|---|---|---|

| This compound | α-Glucosidase | PRO94 (1 H-bond) | -3.84 |

Data sourced from an in-silico evaluation of withanolides. nih.gov

Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Catalase)

Studies on extracts from Withania coagulans indicate a modulatory effect on key antioxidant enzymes, although research specifically isolating the effect of this compound is limited. The body's antioxidant defense system relies on enzymes like superoxide dismutase (SOD) and catalase (CAT) to neutralize reactive oxygen species.

Investigations have shown that administration of W. coagulans fruit extract can lead to a significant (p < 0.05) increase in SOD concentration in the gastric homogenate of experimental rats. nih.gov Furthermore, pre-treatment with the extract was found to significantly elevate the activity of antioxidant enzymes, including CAT and SOD, in brain tissue subjected to ischemic conditions. researchgate.net In aquatic studies, fish fed a diet supplemented with W. coagulans root powder also exhibited enhanced catalase and superoxide dismutase activities. longdom.org These findings suggest that constituents within the plant extract can bolster the endogenous antioxidant enzyme system.

Inhibition of HMG-CoA Reductase (In Silico Studies)

Computational in silico studies have been conducted to evaluate the inhibitory potential of chemical constituents from Withania coagulans against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.net

In one such docking simulation study, this compound was identified as one of the most promising compounds from the plant, exhibiting a high MolDock score. The analysis predicted that this compound fits well within the catalytic region of HMG-CoA reductase, forming several hydrogen bond interactions with key amino acid residues in the enzyme's active site. These interactions are believed to be crucial for halting the enzyme's activity. The high docking score and significant binding interactions suggest that this compound is a potential blocker of HMG-CoA reductase.

Table 2: Predicted In Silico Interactions between this compound and HMG-CoA Reductase

| Compound | Target Enzyme | Key Interacting Residues (via Hydrogen Bonds) | Docking Score |

|---|---|---|---|

| This compound | HMG-CoA Reductase | His (752), Lys (692, 735), Asp (690), Glu (559) | High (among top compounds tested) |

Data from a molecular docking simulation using Molegro Virtual Docker software.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro - In Silico Studies)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. researchgate.net In silico studies have been employed to screen natural compounds, including withanolides from Withania species, for their potential to inhibit this enzyme.

One comprehensive study screened seventy-three natural compounds from Withania against the SARS-CoV-2 Mpro. While several compounds showed high binding energy, a notable finding was the potent interaction of this compound H, an analogue of this compound. Molecular dynamics simulations predicted that this compound H possesses a strong binding affinity and forms significant hydrogen-bonding interactions with the active site of the protease. The binding free energy calculation for this compound H was -63.463 KJ/mol, which was more negative than other selected compounds, indicating a potentially stable and inhibitory interaction. Other potent compounds identified in the study included 27-hydroxywithanolide F and withanolide A. These computational findings suggest that withanolides, including analogues of this compound, could serve as potential leads for inhibitors of SARS-CoV-2 Mpro.

Receptor and Ion Channel Interactions

Calcium Channel Blocking Properties

Research has indicated that this compound may exert effects on ion channels, specifically calcium channels. Calcium channel blockers inhibit the influx of calcium ions into cells, leading to the relaxation of smooth muscle, which can affect blood pressure.

Studies investigating the effects of this compound on blood pressure in albino rats have demonstrated a significant (P<0.001) and dose-dependent antihypertensive effect. The observed effect of this compound was found to be comparable to that of verapamil, a standard and clinically used calcium channel blocker. This finding strongly suggests that the mechanism behind this compound's antihypertensive action involves the blocking of calcium channels. Supporting this, crude methanolic extracts of Withania coagulans have also been shown to inhibit potassium chloride (KCl)-induced contractions in isolated rabbit jejunum preparations, a characteristic feature of calcium channel blocking activity.

Immune Cell Response Modulation

This compound and its analogues, a class of steroidal lactones derived from the plant Withania coagulans, have demonstrated significant immunomodulatory activities. These compounds influence the intricate workings of the immune system, particularly by modulating the responses of key immune cells such as lymphocytes and macrophages. Research into their molecular mechanisms has revealed specific inhibitory effects on lymphocyte proliferation and the production of inflammatory mediators like nitric oxide.

Inhibition of Lymphocyte Proliferation (T-cell and B-cell)

A crucial aspect of the adaptive immune response is the proliferation of T-cells and B-cells upon encountering antigens. This clonal expansion is vital for mounting an effective defense against pathogens. However, in autoimmune diseases or organ transplantation, suppressing this proliferation is a key therapeutic goal. Several withanolides from Withania coagulans, including various withacoagulins, have been identified as potent inhibitors of both T-cell and B-cell proliferation. nih.govnih.gov

Studies have shown that withacoagulins A, C, D, and E exhibit notable inhibitory activity against concanavalin (B7782731) A (Con A)-induced T-cell proliferation and lipopolysaccharide (LPS)-induced B-cell proliferation. sapub.org These compounds, along with others isolated from the plant, have shown strong immunosuppressive effects comparable to standard drugs. sapub.orgnih.gov For instance, six new withanolides designated as withacoagulins A-F, isolated from the aerial parts of Withania coagulans, demonstrated potent inhibitory effects on the proliferation of both T and B lymphocytes. nih.gov Another compound, coagulin-H, was also found to have a powerful inhibitory effect on lymphocyte proliferation. sapub.org This suggests that these compounds interfere with the signaling pathways essential for the activation and division of these critical immune cells.

The inhibitory concentrations (IC50) for several of these compounds have been determined, indicating their potency. This compound A, C, D, and E, for example, displayed activities with IC50 values less than 20 μM for both T-cell and B-cell proliferation. sapub.org

| Compound | Target Cell | Stimulant | Inhibitory Activity (IC50) |

|---|---|---|---|

| This compound A | T-cell | Con A | <20 μM |

| This compound A | B-cell | LPS | <20 μM |

| This compound C | T-cell | Con A | <20 μM |

| This compound C | B-cell | LPS | <20 μM |

| This compound D | T-cell | Con A | <20 μM |

| This compound D | B-cell | LPS | <20 μM |

| This compound E | T-cell | Con A | <20 μM |

| This compound E | B-cell | LPS | <20 μM |

Nitric Oxide Production Inhibition in Macrophages

Macrophages are key players in the innate immune system, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a variety of inflammatory mediators, including nitric oxide (NO). While NO is important for host defense, its overproduction is implicated in the pathophysiology of chronic inflammatory diseases.

Research has demonstrated that withanolides isolated from Withania coagulans, including newly identified withacoagulins, can effectively inhibit the production of nitric oxide in activated macrophages. nih.govresearchgate.net A study involving bioassay-directed isolation led to the identification of three new steroidal lactones, named this compound G, this compound H, and this compound I. nih.gov These compounds, along with six other known derivatives from the same plant, were tested for their ability to inhibit NO production in LPS-activated murine macrophage RAW 264.7 cells.

All nine compounds showed inhibitory activity, with IC50 values ranging from 1.9 to 38.2 μM. nih.gov this compound H and another analogue were found to be the most potent, with IC50 values of 1.9 μM and 3.1 μM, respectively. nih.gov This inhibitory action on a key inflammatory mediator highlights the anti-inflammatory potential of these compounds.

| Compound | Cell Line | Stimulant | NO Inhibition (IC50) |

|---|---|---|---|

| This compound G | RAW 264.7 | LPS | Range: 1.9-38.2 μM |

| This compound H | RAW 264.7 | LPS | 1.9 μM |

| This compound I | RAW 264.7 | LPS | Range: 1.9-38.2 μM |

| Other Analogues (6) | RAW 264.7 | LPS | Range: 1.9-38.2 μM |

Preclinical Biological Activities: Mechanistic Investigations

In Vitro Studies on Cell Lines

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, RD, RG2, INS-1)

Withacoagulin has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. Studies on extracts containing withacoagulins have revealed their potential to inhibit cancer cell growth. The mechanism of action is believed to involve the induction of apoptosis by disrupting mitochondrial function and activating caspases, which are key enzymes in programmed cell death.

Research on crude methanolic extracts from various parts of the Withania coagulans plant, a natural source of this compound, has shown significant cytotoxic activity against several human and rat cancer cell lines. nih.govresearchgate.net These cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), RD (rhabdomyosarcoma), RG2 (rat glioma), and INS-1 (rat insulinoma). nih.govsci-hub.stphcogrev.com

A study investigating the leaf stalk and fruit extracts of W. coagulans reported potent cytotoxic efficacy. nih.gov The leaf stalk extract, in particular, showed high cytotoxicity against all tested cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) indicating strong activity. nih.gov For instance, after 48-72 hours of incubation, the IC50 values for the leaf stalk extract ranged from 0.96 ± 0.01 μg/mL to 4.73 ± 0.05 μg/mL across the different cell lines. nih.gov The fruit extract also exhibited significant cytotoxic effects. nih.gov

Specifically, for HeLa cells, the IC50 values for the fruit extract were between 2.19–2.79 μg/mL, and for MCF-7 cells, the values were even lower at 0.69 ± 0.01–0.99 μg/mL. nih.gov In RD cells, the IC50 values ranged from 2.98–5.16 μg/mL. nih.gov For the rat cancer cell lines, the fruit extract showed IC50 values between 1.97 μg/mL and 6.69 ± 0.06 μg/mL for RG2 cells and 1.95–2.84 μg/mL for INS-1 cells. nih.gov These findings underscore the broad-spectrum antiproliferative potential of this compound-containing extracts.

Table 1: Cytotoxic Activity (IC50 in μg/mL) of Withania coagulans Extracts on Various Cancer Cell Lines after 48-72 hours

| Cell Line | Leaf Stalk Extract IC50 (μg/mL) | Fruit Extract IC50 (μg/mL) |

|---|---|---|

| HeLa | 1.68–1.79 | 2.19–2.79 |

| MCF-7 | 1.02–4.73 | 0.69–0.99 |

| RD | 0.96–1.73 | 2.98–5.16 |

| RG2 | 1.68–2.55 | 1.97–6.69 |

| INS-1 | 2.97–4.56 | 1.95–2.84 |

Data sourced from a study on the in vitro anticancer activities of Withania coagulans extracts. nih.gov

Anti-inflammatory Effects in Immune Cells (e.g., Murine Macrophage RAW 264.7 cells)

This compound and related withanolides have been investigated for their anti-inflammatory properties. In one study, several withanolides isolated from Withania coagulans, including this compound G, H, and I, were shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. researchgate.netacs.org The overproduction of NO is a hallmark of inflammation. The IC50 values for this inhibition were found to be in the range of 1.9–38.2 μM. acs.org this compound H and another withanolide were the most potent, with IC50 values of 1.9 μM and 3.1 μM, respectively. acs.org

Furthermore, these compounds also inhibited tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) activation, a key pathway in the inflammatory response. researchgate.netacs.org The IC50 values for NF-κB inhibition ranged from 1.60–12.4 μM. researchgate.netacs.org Another study on a crude ethanolic extract of a Withania species also demonstrated a significant inhibitory effect on NO production in LPS-activated RAW 264.7 cells, with an IC50 of 7 µg/mL. mdpi.com However, a separate study on withanolide glycosides from Withania somnifera found that the isolated compounds did not show inhibitory activity against LPS-induced NO production in RAW 264.7 cells. nih.govsemanticscholar.org

Antioxidant Activity in Cellular Models

The antioxidant properties of this compound contribute to its protective effects. In a cellular model using RAW 264.7 cells, an extract of Withania chevalieri demonstrated antioxidant activity by reducing fluorescence in a cellular antioxidant activity (CAA) assay. mdpi.com The extract reduced fluorescence by up to 60%. mdpi.com In studies on rodent models of myocardial infarction, this compound demonstrated its antioxidant potential by restoring the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, and by reducing lipid peroxidation.

Enzyme Inhibition Assays

This compound has been evaluated for its ability to inhibit various enzymes. Research has shown that it can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This inhibition can lead to a reduction in glucose absorption. In silico docking studies have suggested interaction between withanolides like this compound and α-glucosidase. rjptonline.org One study reported that an ethanolic extract of Withania coagulans had an IC50 value of 314.3μg for α-glucosidase inhibition. rjptonline.org Other withanolides from W. coagulans have also shown potent inhibitory activity against α-glucosidase. researchgate.net Additionally, the fruit of W. coagulans contains a protease with milk-coagulating properties, identified as an aspartic protease. mdpi.com

In Vivo Animal Model Studies (Mechanistic Focus)

Antihypertensive Effects in Rodent Models

The antihypertensive effects of this compound have been investigated in rodent models. A study using the DOCA-salt hypertensive rat model, where hypertension is induced by deoxycorticosterone acetate (B1210297) and a high-salt diet, demonstrated the blood pressure-lowering effects of this compound. wjarr.com In this model, this compound was shown to cause a significant decrease in both systolic and diastolic blood pressure. wjarr.com The effect was dose-dependent, with a higher dose producing a more significant antihypertensive effect, comparable to the standard calcium channel blocker verapamil. wjarr.com It is suggested that the antihypertensive mechanism of this compound might involve calcium channel blocking properties, though further research is needed to confirm the exact mechanism. wjarr.com

Cardioprotective Effects in Models of Myocardial Injury

This compound has demonstrated significant cardioprotective properties in preclinical studies, particularly in animal models of myocardial infarction (heart attack). abap.co.in Research indicates that its protective effects are linked to its antioxidant activity and its ability to modulate inflammatory responses.

In a study involving albino rats with isoprenaline-induced myocardial injury, pretreatment with this compound showed a strong cardioprotective effect. abap.co.insemanticscholar.org This was evidenced by a significant restoration of cardiac function and a reduction in myocardial damage compared to the control group. abap.co.insemanticscholar.org The administration of this compound led to an amelioration of lipid profiles, including triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol. abap.co.in Furthermore, cardiac, atherogenic, and coronary artery indexes were significantly improved in the this compound-treated group. abap.co.in

The mechanism behind these cardioprotective effects appears to involve the augmentation of endogenous antioxidants. semanticscholar.org Studies have shown that this compound treatment leads to a significant increase in the levels of antioxidant enzymes such as superoxide dismutase and catalase. semanticscholar.org It also helps in maintaining the myocardial antioxidant status, which is crucial for protecting the heart from oxidative stress-induced damage. semanticscholar.org A key indicator of lipid peroxidation, malondialdehyde (MDA), was found to be significantly mitigated in rats treated with this compound. abap.co.insemanticscholar.org Additionally, this compound treatment helped in restoring the levels of important markers of myocardial injury like lactate (B86563) dehydrogenase and creatine (B1669601) phosphokinase. semanticscholar.org

Histopathological examinations have further confirmed the cardioprotective effects of this compound, showing a significant restoration of the heart tissue and a reduction in necrosis and infiltration of inflammatory cells in isoprenaline-induced myocardial damage. abap.co.insemanticscholar.org

Table 1: Cardioprotective Effects of this compound in a Rat Model of Myocardial Injury